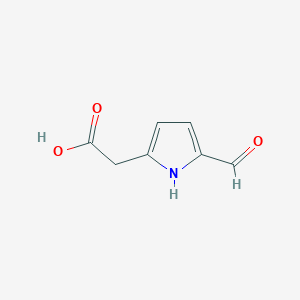

2-(5-formyl-1H-pyrrol-2-yl)acetic acid

説明

2-(5-Formyl-1H-pyrrol-2-yl)acetic acid is a heterocyclic carboxylic acid featuring a pyrrole ring substituted with a formyl (-CHO) group at the 5-position and an acetic acid (-CH₂COOH) moiety at the 2-position. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization.

特性

IUPAC Name |

2-(5-formyl-1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFQTXDHXLWUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665496 | |

| Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345971-25-7 | |

| Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including 2-(5-formyl-1H-pyrrol-2-yl)acetic acid, exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives possess activity against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents . The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance antimicrobial potency.

Anti-inflammatory Properties

Pyrrole derivatives are also investigated for their anti-inflammatory effects. Compounds similar to 2-(5-formyl-1H-pyrrol-2-yl)acetic acid have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and osteoarthritis . The mechanism often involves modulation of signaling pathways associated with inflammation.

Antitubercular Activity Study

In a study focusing on the antitubercular potential of pyrrole derivatives, several compounds were screened for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The study found that certain analogues exhibited MIC values below 10 µg/mL, indicating strong activity against both drug-sensitive and multidrug-resistant strains . This demonstrates the potential of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid and its derivatives in combating tuberculosis.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | 0.40 | Bactericidal |

| 5q | 0.49 | Bacteriostatic |

| 5r | 1.74 | Bactericidal |

Anti-inflammatory Research

Another significant application of pyrrole derivatives is their role in anti-inflammatory therapies. A series of compounds were synthesized and tested for their ability to inhibit cytokine production in vitro. The results indicated that some derivatives could significantly reduce levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| A | 75 | 70 |

| B | 60 | 65 |

| C | 50 | 55 |

Material Science Applications

Beyond pharmaceuticals, 2-(5-formyl-1H-pyrrol-2-yl)acetic acid has potential applications in material science, particularly in the development of organic semiconductors and polymers. The unique electronic properties associated with pyrrole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

作用機序

The mechanism by which 2-(5-formyl-1H-pyrrol-2-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

Structural Analogues of Pyrrole-Acetic Acid Derivatives

The following table summarizes key structural and physicochemical properties of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid and related compounds:

生物活性

2-(5-formyl-1H-pyrrol-2-yl)acetic acid, a pyrrole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrole ring with a formyl group and an acetic acid moiety, which contributes to its reactivity and potential biological effects. The structural formula is represented as follows:

Antioxidant Activity

Research indicates that 2-(5-formyl-1H-pyrrol-2-yl)acetic acid exhibits significant antioxidant properties. In a study analyzing various pyrrole derivatives, it was found to effectively scavenge free radicals, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. These findings suggest its potential as a natural antimicrobial agent .

Anti-cancer Effects

2-(5-formyl-1H-pyrrol-2-yl)acetic acid has been evaluated for its anti-cancer properties across various cancer cell lines. Notably, it exhibited cytotoxic effects against A375 (human melanoma) and A549 (lung adenocarcinoma) cell lines with IC50 values of 5.7 μM and less than 10 μM, respectively. These results indicate its potential as a therapeutic agent in oncology .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid on human cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in A375 cells, evidenced by increased caspase activity and DNA fragmentation. This suggests that the compound may induce programmed cell death through intrinsic pathways .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound, it was tested against common pathogens responsible for foodborne illnesses. The results indicated that at concentrations above 50 μg/mL, the compound effectively inhibited bacterial growth, highlighting its potential application in food preservation and safety .

Data Tables

The biological activities of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid are attributed to its ability to modulate various biochemical pathways. It appears to exert its anti-cancer effects by inducing apoptosis through the activation of caspases and inhibiting cell proliferation via modulation of signaling pathways involved in cancer progression . Additionally, its antioxidant properties may stem from its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

化学反応の分析

Maillard Reaction Participation

This compound forms via non-enzymatic glycation reactions between γ-aminobutyric acid (GABA) and reducing sugars like glucose . Key characteristics:

-

Time-dependent synthesis : Formation initiates after 1 hour, reaching equilibrium at 10 hours .

-

Redox activity : The formyl group contributes to ferricyanide reduction potential, though weaker than ascorbic acid .

-

Byproduct complexity : Multiple intermediates form during the reaction, complicating isolation .

Mechanism :

-

Nucleophilic attack by GABA's amine group generates an enamino diketone intermediate .

-

Intramolecular cyclization produces dihydropyrrole, followed by aromatization to yield the final product .

Vilsmeier-Haack Formylation

The formyl group at position 5 enables further functionalization via this reaction :

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃/DMF mixture | Dichloroethane, 0°C → room temperature | Not reported | |

| Acetic acid catalysis | Ethanol, reflux | Moderate |

This method facilitates regioselective formylation while preserving the acetic acid side chain .

Condensation Reactions

The formyl group participates in acid-catalyzed condensations:

With Pyrrole

With Heterocyclic Aldehydes

Thiohydrazide Formation

Reaction pathway for derivative synthesis :

-

Carbodithioate formation :

-

React with CS₂/KOH-DMSO → methyl 5-alkyl-1H-pyrrole-2-carbodithioate.

-

-

Hydrazide synthesis :

-

Treat with hydrazine hydrate → 5-alkyl-1H-pyrrole-2-carbothiohydrazide.

-

Metal Coordination Chemistry

The compound shows weak metal-reducing capacity due to:

Experimental evidence :

Synthetic Modifications

Key derivatization strategies:

| Modification | Reagent | Product Application | Reference |

|---|---|---|---|

| Boc-protection | N-Boc-ethanolamine | Pyrrolo[1,2-a]quinoxalines | |

| Acetic acid side chain esterification | Methanol/H⁺ | Bioactive ester derivatives |

Stability Considerations

Critical factors affecting reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。